N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC19992761
Molecular Formula: C16H13N3O2S
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O2S |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)17-16(20)15-14(18-19-22-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20) |
| Standard InChI Key | KCIPESPHPIZIKB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-Methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (molecular formula: , molecular weight: 311.4 g/mol) features a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a carboxamide moiety linked to a 4-methoxyphenyl ring . The methoxy group (-OCH₃) enhances solubility and modulates electronic interactions, while the phenyl and carboxamide groups contribute to steric bulk and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
The compound’s planar thiadiazole ring facilitates π-π stacking with aromatic residues in biological targets, while the carboxamide group enables hydrogen bonding with enzymatic active sites .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step protocol:
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Formation of Thiadiazole Core: Cyclocondensation of thiosemicarbazide derivatives with α-keto acids or esters under acidic conditions.
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Carboxamide Coupling: Reaction of 5-chlorothiadiazole intermediates with 4-methoxyaniline in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C .
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 78% |
| Temperature | 70°C | — |
| Catalyst | None | — |
| Reaction Time | 12 hours | — |
The use of DMF enhances substrate solubility, while controlled pH (6.5–7.5) minimizes side reactions. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with -NMR peaks at δ 3.81 ppm (methoxy protons) and δ 7.2–8.1 ppm (aromatic protons) .
Mechanism of Biological Action
GSK3β Inhibition
N-(4-Methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide inhibits GSK3β (), a serine/threonine kinase implicated in Wnt/β-catenin signaling and apoptosis regulation. Molecular docking studies reveal that the thiadiazole ring occupies the ATP-binding pocket, while the methoxyphenyl group stabilizes interactions with Lys85 and Asp200 residues.
Key Effects of GSK3β Inhibition:
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Anticancer Activity: Suppression of β-catenin degradation promotes apoptosis in colorectal cancer cells (HCT-116, ).
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Neuroprotection: Reduced tau hyperphosphorylation in neuronal models of Alzheimer’s disease.
Pharmacological Applications and Research Findings
| Cell Line | Mechanism | |
|---|---|---|
| HCT-116 (Colorectal) | 8.7 | β-catenin stabilization |
| MCF-7 (Breast) | 12.3 | Caspase-3 activation |
| A549 (Lung) | 15.1 | GSK3β inhibition |
Structure-activity relationship (SAR) analyses indicate that electron-donating groups (e.g., methoxy) enhance potency compared to electron-withdrawing substituents. For instance, the chloro-substituted analog N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits reduced activity () due to decreased membrane permeability.
Antimicrobial Activity
While primary research focuses on oncology, preliminary data suggest moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) via ergosterol biosynthesis disruption .
Comparative Analysis with Structural Analogs
Table 4: Substituent Effects on Bioactivity
| Compound | Substituent | logP | |
|---|---|---|---|
| N-(4-Methoxyphenyl) | -OCH₃ | 8.7 | 3.93 |
| N-(4-Chlorophenyl) | -Cl | 22.4 | 4.55 |
| N-(4-Methylphenyl) | -CH₃ | 18.9 | 4.12 |
Methoxy derivatives exhibit superior pharmacokinetic profiles, balancing lipophilicity (logP ≈ 3.93) and aqueous solubility (logS = -4.55) . Chloro and methyl groups increase logP but reduce target engagement due to steric hindrance .
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